7-[(苄氧基)甲基]-4-[(5-氟-2-甲基苯基)磺酰]-2,3,4,5-四氢-1,4-苯并噁嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine ring is likely to be planar due to the presence of the nitrogen and oxygen heteroatoms. The benzyloxy and sulfonyl groups could potentially introduce some steric hindrance, affecting the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo cleavage under acidic conditions to yield a benzyl carbocation. The sulfonyl group could potentially be reduced to a sulfide using reducing agents. The benzoxazepine ring might be able to participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could potentially have a relatively high melting point due to the presence of multiple aromatic rings. The presence of the sulfonyl group could potentially make it somewhat polar, affecting its solubility in different solvents .科学研究应用
杂环化学与合成
七元杂环的合成
一项研究详细介绍了通过 F-2-甲基-2-戊烯与 2-氨基苯酚反应制备 4-氟-2-(F-乙基)-3-(F-甲基)-1,5-苯并恶杂卓平,展示了该方法在创建七元杂环(如 1,5-苯并二氧杂卓平和 1,5-苯并二氮杂卓平-2-酮衍生物)方面的功效 (Maruta 等人,1979 年)。
化学性质和反应
路易斯酸介导缩合反应中影响产物比例的因素
对 (RS)-1-(2-硝基苯磺酰基)-和 (RS)-1-(4-硝基苯磺酰基)-3-甲氧基-1,2,3,5-四氢-4,1-苯并恶杂卓平缩合反应的研究揭示了此类反应的最佳条件以及各种因素对产物比例的影响,有助于理解苯并恶杂卓平衍生物的化学性质 (M. Díaz-Gavilán 等人,2006 年)。
潜在治疗用途
苯并杂卓平衍生物的抗精神病潜力
一项关于 7-苯基磺酰基-四氢-3-苯并杂卓平衍生物的研究披露了它们的多巴胺和血清素拮抗活性,突出了它们在治疗精神分裂症和其他中枢神经系统疾病方面的潜力 (H. Howard,2005 年)。
激酶抑制在治疗应用中的应用
激酶抑制剂的工艺开发
关于苯并恶杂卓平类激酶抑制剂(例如 mTOR 抑制剂)的可扩展合成研究强调了该化合物在治疗应用中的重要性,证明了苯并恶杂卓平衍生物的化学多功能性和潜在药理学益处 (S. Naganathan 等人,2015 年)。
未来方向
属性
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-16-6-5-7-19(12-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-8-10-18(25)11-9-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLGNXOCAIRJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。